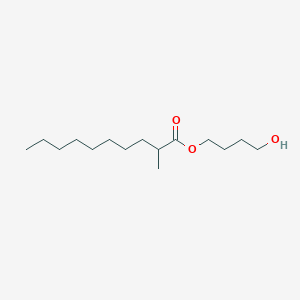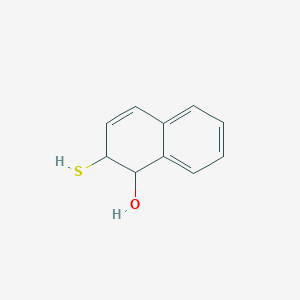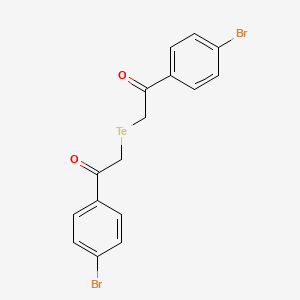![molecular formula C15H28 B14346755 4,4,5,5,6,6,7,7-Octamethylspiro[2.4]heptane CAS No. 92406-78-5](/img/structure/B14346755.png)
4,4,5,5,6,6,7,7-Octamethylspiro[2.4]heptane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,4,5,5,6,6,7,7-Octamethylspiro[24]heptane is a highly branched hydrocarbon compound It is characterized by its unique spiro structure, where two rings are connected through a single shared carbon atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4,4,5,5,6,6,7,7-Octamethylspiro[2.4]heptane typically involves the cyclization of suitable precursors under controlled conditions. One common method is the reaction of a suitable diene with a dienophile in the presence of a catalyst to form the spiro compound. The reaction conditions often require elevated temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale cyclization reactions using continuous flow reactors. These reactors allow for precise control over reaction conditions, ensuring high yields and purity of the final product. The use of advanced catalysts and optimized reaction parameters further enhances the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
4,4,5,5,6,6,7,7-Octamethylspiro[2.4]heptane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding alcohols or ketones.
Reduction: Reduction reactions can convert the compound into more saturated hydrocarbons.
Substitution: Halogenation and other substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) is often used for reduction.
Substitution: Halogenation can be achieved using halogens like chlorine (Cl₂) or bromine (Br₂) under UV light or in the presence of a catalyst.
Major Products
Oxidation: Alcohols, ketones, or carboxylic acids.
Reduction: More saturated hydrocarbons.
Substitution: Halogenated derivatives of the original compound.
Aplicaciones Científicas De Investigación
4,4,5,5,6,6,7,7-Octamethylspiro[2.4]heptane has several applications in scientific research:
Chemistry: Used as a model compound to study spirocyclic structures and their reactivity.
Biology: Investigated for its potential as a building block in the synthesis of biologically active molecules.
Medicine: Explored for its potential use in drug design and development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 4,4,5,5,6,6,7,7-Octamethylspiro[2.4]heptane involves its interaction with various molecular targets and pathways. The spiro structure provides a rigid framework that can interact with enzymes and receptors, potentially modulating their activity. The compound’s hydrophobic nature allows it to integrate into lipid membranes, affecting membrane fluidity and function.
Comparación Con Compuestos Similares
Similar Compounds
Spiro[2.4]heptane: A simpler spiro compound with fewer methyl groups.
4,4,5,5-Tetramethylspiro[2.4]heptane: A less substituted analog.
4,4,5,5,6,6-Hexamethylspiro[2.4]heptane: An intermediate compound with fewer methyl groups.
Uniqueness
4,4,5,5,6,6,7,7-Octamethylspiro[2.4]heptane is unique due to its high degree of methyl substitution, which imparts greater steric hindrance and stability. This makes it an ideal candidate for studying the effects of steric factors on chemical reactivity and molecular interactions.
Propiedades
Número CAS |
92406-78-5 |
|---|---|
Fórmula molecular |
C15H28 |
Peso molecular |
208.38 g/mol |
Nombre IUPAC |
4,4,5,5,6,6,7,7-octamethylspiro[2.4]heptane |
InChI |
InChI=1S/C15H28/c1-11(2)12(3,4)14(7,8)15(9-10-15)13(11,5)6/h9-10H2,1-8H3 |
Clave InChI |
WECPIZFNVJUEGO-UHFFFAOYSA-N |
SMILES canónico |
CC1(C(C(C2(C1(C)C)CC2)(C)C)(C)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![8-[(2H-1,3,2-Benzodioxaphosphol-2-yl)oxy]-5-chloroquinoline](/img/structure/B14346694.png)
![3-(Phenylsulfanyl)bicyclo[1.1.0]butane-1-carbonitrile](/img/structure/B14346698.png)
![3-(1-Iodoethylidene)-2,2-dimethylbicyclo[2.2.1]heptane](/img/structure/B14346706.png)



![4-[2-(Pyridin-2-yl)-1,3-thiazol-4-yl]aniline](/img/structure/B14346749.png)
![2-Imino-5-{2-[4-(trifluoromethyl)phenyl]hydrazinylidene}-2,5-dihydrothiophene-3-carbonitrile](/img/structure/B14346764.png)
![N-Methyl-N-[4-oxo-4-(pyridin-2-yl)butyl]nitrous amide](/img/structure/B14346771.png)


